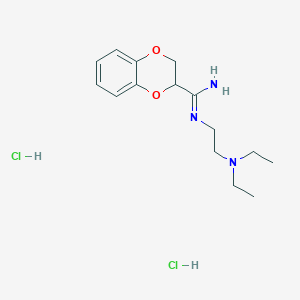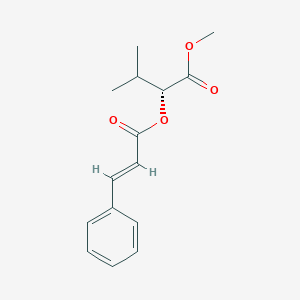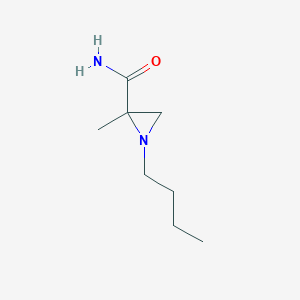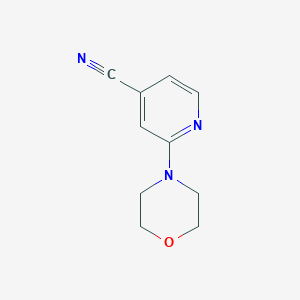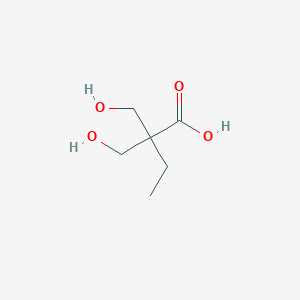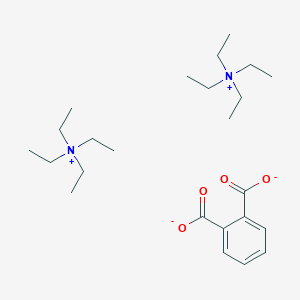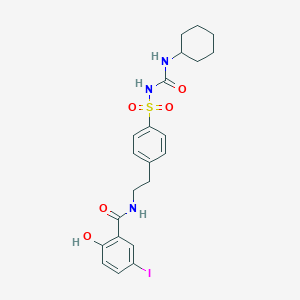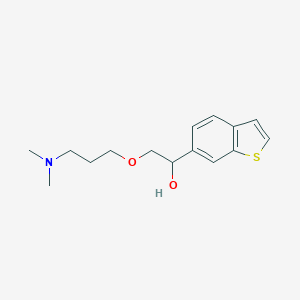
alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a synthetic analog of the natural compound 1-methyl-4-(1-methylethyl)-2-imidazolin-2-one (GABA), which is an important neurotransmitter in the central nervous system. DMPT has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol exerts its effects through its interaction with GABA receptors in the central nervous system. alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol binds to the GABA receptor and enhances the activity of GABA, leading to an increase in the inhibitory neurotransmitter activity and a decrease in the excitatory neurotransmitter activity. This results in a sedative and anxiolytic effect, which has been shown to improve feed intake and growth performance in animals.
Efectos Bioquímicos Y Fisiológicos
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been shown to have various biochemical and physiological effects, including an increase in feed intake and growth performance in animals, an improvement in the quality of meat and eggs in poultry, and an improvement in the survival rate and growth performance of fish in aquaculture. alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has also been shown to have a sedative and anxiolytic effect, making it a potential candidate for further research in medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has several advantages for lab experiments, including its ease of synthesis, low cost, and high purity. However, alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol, including its potential use as a sedative and anxiolytic agent in medicine, its use as a growth promoter in agriculture and aquaculture, and its potential to improve the quality of meat and eggs in poultry. Further research is needed to determine the optimal dosage and administration of alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol and to investigate its potential side effects and toxicity.
Métodos De Síntesis
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol can be synthesized through a multi-step process involving several reactions, including the reaction of benzo[b]thiophene-6-carboxaldehyde with 3-dimethylaminopropylmagnesium bromide, followed by the reaction of the resulting intermediate with formaldehyde and reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been extensively studied for its potential applications in various fields. In agriculture, alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been shown to improve feed intake and growth performance in various animal species, including pigs, chickens, and fish. alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has also been shown to improve the quality of meat and eggs in poultry. In aquaculture, alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been shown to improve the survival rate and growth performance of various fish species, including tilapia and catfish. In medicine, alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been studied for its potential use as a sedative and anxiolytic agent.
Propiedades
Número CAS |
131965-14-5 |
|---|---|
Nombre del producto |
alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol |
Fórmula molecular |
C15H21NO2S |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-6-yl)-2-[3-(dimethylamino)propoxy]ethanol |
InChI |
InChI=1S/C15H21NO2S/c1-16(2)7-3-8-18-11-14(17)13-5-4-12-6-9-19-15(12)10-13/h4-6,9-10,14,17H,3,7-8,11H2,1-2H3 |
Clave InChI |
MYEQGSQJPQAJRB-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOCC(C1=CC2=C(C=C1)C=CS2)O |
SMILES canónico |
CN(C)CCCOCC(C1=CC2=C(C=C1)C=CS2)O |
Sinónimos |
alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)
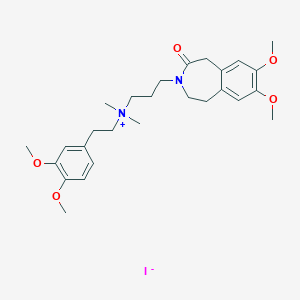

![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)

